molecular formula C6H10N2O B14434673 1-(2-Methoxyethyl)aziridine-2-carbonitrile CAS No. 75985-16-9

1-(2-Methoxyethyl)aziridine-2-carbonitrile

Cat. No.: B14434673
CAS No.: 75985-16-9
M. Wt: 126.16 g/mol
InChI Key: KFGMHKWLPNDKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)aziridine-2-carbonitrile is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the strain in their three-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)aziridine-2-carbonitrile typically involves the reaction of 2-methoxyethylamine with a suitable precursor that introduces the aziridine ring and the nitrile group. One common method involves the cyclization of 2-methoxyethylamine with a halogenated nitrile compound under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the aziridine ring.

Industrial Production Methods: Industrial production of aziridine derivatives often involves the use of continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)aziridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Ring Opening: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.

    Substitution Reactions: The nitrile group can undergo substitution reactions with various electrophiles, leading to the formation of substituted aziridine derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized products.

Common Reagents and Conditions:

    Nucleophilic Ring Opening: Reagents such as sodium azide, lithium aluminum hydride, and Grignard reagents are commonly used.

    Substitution Reactions: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions include various substituted aziridines, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyethyl)aziridine-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Aziridine derivatives are explored for their potential use in drug development, particularly as enzyme inhibitors and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)aziridine-2-carbonitrile involves its high reactivity due to the strained aziridine ring. The compound can undergo nucleophilic attack, leading to ring-opening reactions that form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, potentially inhibiting their activity. The nitrile group also contributes to the compound’s reactivity and ability to form covalent bonds with biological molecules.

Similar Compounds:

    Aziridine-2-carboxylic acid: Another aziridine derivative with a carboxylic acid group instead of a nitrile group.

    2-Methylaziridine: A simpler aziridine derivative with a methyl group.

    N-Tosylaziridine: An aziridine derivative with a tosyl group, known for its use in organic synthesis.

Uniqueness: this compound is unique due to the presence of both the methoxyethyl and nitrile groups, which impart distinct reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research.

Properties

75985-16-9

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

1-(2-methoxyethyl)aziridine-2-carbonitrile

InChI

InChI=1S/C6H10N2O/c1-9-3-2-8-5-6(8)4-7/h6H,2-3,5H2,1H3

InChI Key

KFGMHKWLPNDKFJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1CC1C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.